Procyclidine hydrochloride Procyclidine hydrochloride Procyclidine Hydrochloride is the hydrochloride salt form of procyclidine, with anticholinergic properties. Procyclidine hydrochloride competitively binds to striatal cholinergic receptors, thereby diminishing acetylcholine activity and ultimately reducing the frequency and severity of akinesia, rigidity, and tremor associated with uncontrollable body movements. In addition, this agent may block the re-uptake of dopamine by nerve terminals, thereby increasing dopamine activity.
A muscarinic antagonist that crosses the blood-brain barrier and is used in the treatment of drug-induced extrapyramidal disorders and in parkinsonism.
Brand Name: Vulcanchem
CAS No.: 1508-76-5
VCID: VC0540232
InChI: InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H
SMILES: C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl
Molecular Formula: C19H30ClNO
Molecular Weight: 323.9 g/mol

Procyclidine hydrochloride

CAS No.: 1508-76-5

Cat. No.: VC0540232

Molecular Formula: C19H30ClNO

Molecular Weight: 323.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Procyclidine hydrochloride - 1508-76-5

Specification

Description Procyclidine Hydrochloride is the hydrochloride salt form of procyclidine, with anticholinergic properties. Procyclidine hydrochloride competitively binds to striatal cholinergic receptors, thereby diminishing acetylcholine activity and ultimately reducing the frequency and severity of akinesia, rigidity, and tremor associated with uncontrollable body movements. In addition, this agent may block the re-uptake of dopamine by nerve terminals, thereby increasing dopamine activity.
A muscarinic antagonist that crosses the blood-brain barrier and is used in the treatment of drug-induced extrapyramidal disorders and in parkinsonism.
CAS No. 1508-76-5
Molecular Formula C19H30ClNO
Molecular Weight 323.9 g/mol
IUPAC Name 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H
Standard InChI Key ZFSPFXJSEHCTTR-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl
Canonical SMILES C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl
Appearance Solid powder

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